molecular formula C17H22N4O5S B11269769 ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11269769
M. Wt: 394.4 g/mol
InChI Key: KYTYSXGXILRYQM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a piperazine moiety, and a methoxyphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the pyrazole intermediate with 1-(3-methoxyphenyl)piperazine in the presence of a suitable base such as potassium carbonate.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific pharmacological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 5-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H22N4O5S/c1-3-26-17(22)15-12-18-19-16(15)27(23,24)21-9-7-20(8-10-21)13-5-4-6-14(11-13)25-2/h4-6,11-12H,3,7-10H2,1-2H3,(H,18,19)

InChI Key

KYTYSXGXILRYQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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